Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

説明

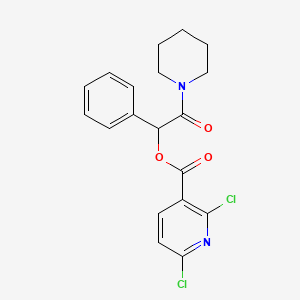

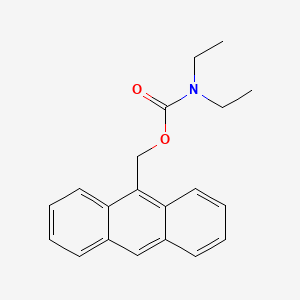

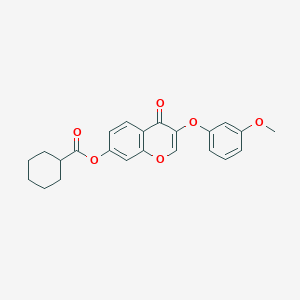

“Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester” is a chemical compound with the molecular formula C20H21NO2 . It is also known as 9-Anthrylmethyl N,N-Diethylcarbamate .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid moiety attached to a 9-anthracenylmethyl group . The carbamic acid part of the molecule can be represented as H2NCOOH .科学的研究の応用

Photophysical Property Research

This compound is utilized in the study of photophysical properties due to its anthracene core, which is known for its luminescent characteristics . Researchers can explore how different substitutions on the anthracene ring affect the optical properties, such as absorption and fluorescence spectra, quantum yields, and Stokes shifts.

Electrochemical Property Analysis

The electrochemical properties of anthracene derivatives are of significant interest. The compound’s ability to undergo redox reactions can be harnessed to study the HOMO-LUMO energy gaps and their implications for electronic devices .

Organic Synthesis

Anthracen-9-ylmethyl diethylcarbamate serves as a building block in organic synthesis. Its reactivity can be exploited to create a variety of complex molecules, which can be used in further chemical studies or as intermediates in the synthesis of more complex compounds .

Cancer Research

Specifically, derivatives of this compound have shown promise as inhibitors of Zinc Finger Protein 207 (ZNF207), which is a target for weakening the stemness of glioma cells. This application is particularly promising in the development of new therapeutic strategies for treating glioma .

Material Science

Due to its high thermal stability and luminescent properties, this compound is researched for its potential applications in material science. It could contribute to the development of new materials with specific optical and thermal properties .

Environmental Sensing

The compound’s sensitivity to light and its emission properties make it a candidate for environmental sensing applications. It could be used to detect specific chemicals or changes in the environment based on its photophysical response .

将来の方向性

特性

IUPAC Name |

anthracen-9-ylmethyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracen-9-ylmethyl diethylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)

![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)

![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)